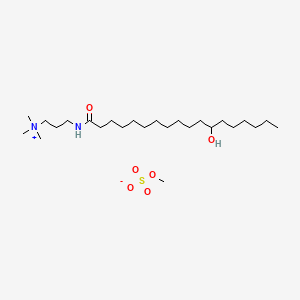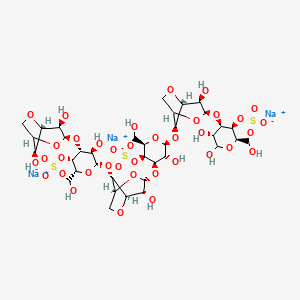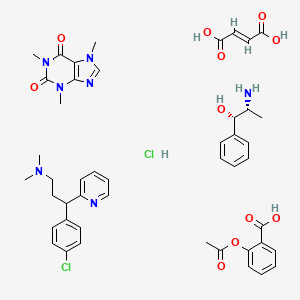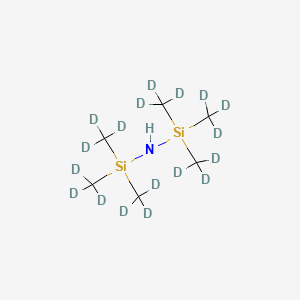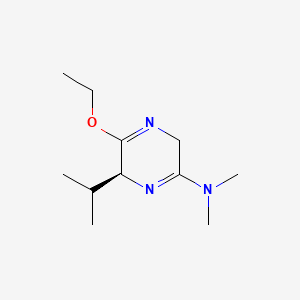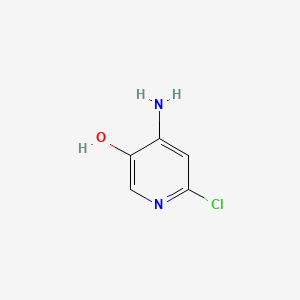
4-Amino-6-chloropyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-chloropyridin-3-ol is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Amino-6-chloropyridin-3-ol is1S/C5H5ClN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8) . Physical And Chemical Properties Analysis
4-Amino-6-chloropyridin-3-ol is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Applications De Recherche Scientifique
Supramolecular Structures and Molecular Electronic Structure
The molecule of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate shows a highly polarized molecular-electronic structure. Its supramolecular structure involves a combination of hard N-H···N hydrogen bonds and soft C-H···N hydrogen bonds, forming a molecular column. This structure includes aromatic π-π stackings between the pyrimidine rings and short Cl···Cl contacts, creating a hydrophilic tube where water molecules are fixed by various hydrogen bonds. Such structures have potential implications in understanding nucleic acid structures and functions (Cheng et al., 2011).
Chemical Synthesis and Rearrangements
4-Amino-6-chloropyridin-3-ol and related compounds are subjects of chemical synthesis and rearrangement studies. For instance, potassium amide in liquid ammonia converts 3-chloro and 4-chloropyridine into a mixture containing 3-amino and 4-aminopyridine. Such rearrangements, presumably involving pyridyne as an intermediate, are significant in the synthesis of various pyridine derivatives (Pieterse & Hertog, 2010).
Electrosynthesis of Arylpyrimidines
A novel electrosynthesis method has been developed for preparing 4-amino-6-arylpyrimidines. This method uses an electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides, employing a sacrificial iron anode and a nickel(II) catalyst. This process results in moderate to high yields of coupling products (Sengmany et al., 2011).
Fluorescent Sensor Development
Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been designed and used for selective recognition of aluminum ions. These compounds exhibit "OFF-ON type" mode in the presence of Al3+ ion and are used for bacterial cell imaging and logic gate applications, demonstrating potential in biological and chemical sensing applications (Yadav & Singh, 2018).
Solid-State Fluorescence
Reactions of 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles with primary and secondary amines result in compounds that exhibit solid-state fluorescence in the violet or blue region. This discovery is crucial for developing materials with specific optical properties (Ershov et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-6-chloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLSPMIGQJBGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663817 |
Source


|
| Record name | 4-Amino-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloropyridin-3-ol | |
CAS RN |
138084-65-8 |
Source


|
| Record name | 4-Amino-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


